Cas no 144876-36-8 (1H-1,3-benzodiazole-4-carbaldehyde)
1H-1,3-benzodiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzo[d]imidazole-4-carbaldehyde
- 1H-benzimidazole-4-carbaldehyde
- 1H-Benzimidazole-7-carboxaldehyde
- 3H-BENZO[D]IMIDAZOLE-4-CARBALDEHYDE
- Imidazo[1,2-a]pyridine-2-carboxaldehyde
- 1H-1,3-benzodiazole-4-carbaldehyde
- 1H-Benzimidazole-4-carboxaldehyde
- 4-Formyl-1H-benzimidazole
- AC-29422
- MFCD10698555
- AKOS006302964
- AKOS015966466
- CS-0043588
- SCHEMBL534330
- DTXSID30627406
- UNGJRTXGRUDJGM-UHFFFAOYSA-N
- Z1198278885
- W-205615
- A854094
- EN300-1726049
- PS-3944
- PB23838
- 3H-benzimidazole-4-carboxaldehyde
- 144876-36-8
- SY022666
- H-imidazo[1,2-a]pyridine-2-carbaldehyde
- 5-CHLORO-1,3-BENZODIOXO-4-AMINE
-
- MDL: MFCD10698555
- Inchi: 1S/C8H6N2O/c11-4-6-2-1-3-7-8(6)10-5-9-7/h1-5H,(H,9,10)
- InChI Key: UNGJRTXGRUDJGM-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CC2=C1N=CN2
Computed Properties
- Exact Mass: 146.04800
- Monoisotopic Mass: 146.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.368±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 448.037°C at 760 mmHg
- Flash Point: 224.699°C
- Refractive Index: 1.747
- Solubility: Slightly soluble (1.8 g/l) (25 º C),
- PSA: 45.75000
- LogP: 1.37540
1H-1,3-benzodiazole-4-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-1,3-benzodiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B208663-10mg |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B208663-50mg |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B208663-100mg |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | OR17070-250mg |
1H-Benzimidazole-4-carboxaldehyde |
144876-36-8 | 250mg |
£80.00 | 2025-02-19 | ||
| Apollo Scientific | OR17070-1g |
1H-Benzimidazole-4-carboxaldehyde |
144876-36-8 | 1g |
£180.00 | 2025-02-19 | ||
| abcr | AB467400- |
1H-Benzo[d]imidazole-4-carbaldehyde, 95%; . |
144876-36-8 | 95% | €467.00 | 2023-03-31 | ||
| Chemenu | CM107040-1g |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 97% | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM107040-5g |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 97% | 5g |
$429 | 2022-09-02 | |
| Chemenu | CM107040-10g |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 97% | 10g |
$770 | 2022-09-02 | |
| Chemenu | CM107040-25g |
1H-Benzo[d]imidazole-4-carbaldehyde |
144876-36-8 | 97% | 25g |
$1540 | 2022-09-02 |
1H-1,3-benzodiazole-4-carbaldehyde Suppliers
1H-1,3-benzodiazole-4-carbaldehyde Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1H-1,3-benzodiazole-4-carbaldehyde
Introduction to 1H-1,3-benzodiazole-4-carbaldehyde (CAS No. 144876-36-8)
1H-1,3-benzodiazole-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 144876-36-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazole class, a well-studied scaffold known for its diverse biological activities. The presence of an aldehyde functional group at the 4-position of the benzodiazole core enhances its reactivity and potential utility in synthetic chemistry and drug development.
The benzodiazole moiety is a prominent pharmacophore in medicinal chemistry, widely recognized for its role in modulating central nervous system (CNS) activity. Derivatives of benzodiazole have been extensively explored for their anxiolytic, sedative, and muscle relaxant properties. However, the introduction of the aldehyde group in 1H-1,3-benzodiazole-4-carbaldehyde opens up new possibilities for further functionalization and derivatization, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been growing interest in developing novel benzodiazole derivatives with improved pharmacokinetic profiles and reduced side effects. The aldehyde functionality in 1H-1,3-benzodiazole-4-carbaldehyde serves as a versatile handle for chemical modifications, enabling the construction of novel analogs through condensation reactions with various nucleophiles. This flexibility has made it a useful building block in the design of potential therapeutic agents targeting neurological disorders.
One of the most compelling aspects of 1H-1,3-benzodiazole-4-carbaldehyde is its potential application in the synthesis of small-molecule inhibitors. Recent studies have highlighted the importance of benzodiazole derivatives in modulating ion channels and neurotransmitter systems involved in CNS function. The aldehyde group provides a site for covalent binding or further derivatization, allowing for the development of highly specific ligands. For instance, researchers have explored its use in creating probes for studying GABA-A receptor function, which is crucial for understanding mechanisms underlying anxiety and epilepsy.
The chemical synthesis of 1H-1,3-benzodiazole-4-carbaldehyde typically involves multi-step processes starting from readily available precursors such as o-xylene or diphenylamine. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and oxidation processes, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its importance as a key intermediate in industrial-scale pharmaceutical production.
From a computational chemistry perspective, 1H-1,3-benzodiazole-4-carbaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have revealed insights into its binding affinity and mode of action at various receptors. These computational insights have guided experimental efforts to optimize its pharmacological properties, leading to the discovery of more potent and selective derivatives.
The pharmacological profile of 1H-1,3-benzodiazole-4-carbaldehyde has been investigated through both in vitro and in vivo assays. Initial studies have demonstrated its ability to interact with benzodiazepine receptors with moderate affinity. However, further research is needed to fully characterize its therapeutic potential and safety profile. Preclinical trials are ongoing to evaluate its efficacy in treating conditions such as generalized anxiety disorder (GAD) and insomnia.
The versatility of 1H-1,3-benzodiazole-4-carbaldehyde extends beyond CNS applications. Emerging evidence suggests that benzodiazole derivatives may have utility in other therapeutic areas, including anti-inflammatory and anticancer therapies. The aldehyde group can be exploited to develop prodrugs or conjugates that enhance bioavailability or target specific tissues. Such applications are particularly promising given the increasing demand for personalized medicine approaches.
In conclusion, 1H-1,3-benzodiazole-4-carbaldehyde (CAS No. 144876-36-8) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and functional versatility. Its role as a key intermediate in drug development underscores its importance in both academic research and industrial applications. As our understanding of benzodiazole pharmacology continues to evolve, compounds like this are poised to play a crucial role in shaping future therapeutic strategies.
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